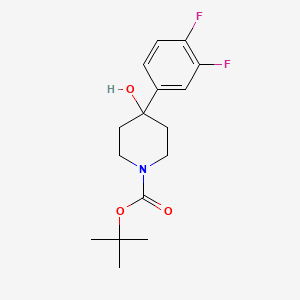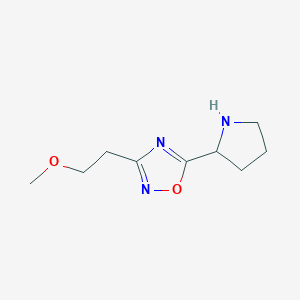
Methyl 21-hydroxyheneicosanoate
Descripción general
Descripción
21-hydroxy Heneicosanoic acid methyl ester is a hydroxylated fatty acid methyl ester and substrate for lactonizing lipase from Pseudomonas nov. sp. 109, a lipase that catalyzes the synthesis of macrocyclic lactones.
Mecanismo De Acción
Target of Action
Methyl 21-hydroxyheneicosanoate is a hydroxylated fatty acid methyl ester and acts as a substrate for lactonizing lipase from Pseudomonas nov. sp. 109 . This lipase is an enzyme that catalyzes the synthesis of macrocyclic lactones .
Mode of Action
As a substrate, this compound interacts with the lactonizing lipase, facilitating the enzyme’s ability to synthesize macrocyclic lactones
Biochemical Pathways
The primary biochemical pathway involving this compound is the synthesis of macrocyclic lactones, catalyzed by the lactonizing lipase . Macrocyclic lactones are a class of compounds that have various biological activities, including antimicrobial, antifungal, and antiparasitic effects. The downstream effects of this pathway would depend on the specific macrocyclic lactone produced and its biological activity.
Result of Action
The result of this compound’s action as a substrate for lactonizing lipase is the production of macrocyclic lactones . These compounds have various biological activities, which can influence cellular processes depending on the specific macrocyclic lactone produced.
Análisis Bioquímico
Biochemical Properties
Methyl 21-hydroxyheneicosanoate plays a significant role in biochemical reactions, particularly as a substrate for specific enzymes. One notable enzyme that interacts with this compound is lactonizing lipase from Pseudomonas species. This enzyme catalyzes the synthesis of macrocyclic lactones from hydroxylated fatty acid methyl esters like this compound . The interaction between this compound and lactonizing lipase involves the esterification of the hydroxyl group, leading to the formation of lactones, which are important in various biochemical pathways.
Cellular Effects
This compound influences several cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to affect the activity of enzymes involved in lipid metabolism. By modulating the activity of these enzymes, this compound can alter the levels of various lipids within cells, thereby impacting cellular functions such as membrane fluidity and signal transduction . Additionally, the presence of the hydroxyl group in this compound allows it to participate in hydrogen bonding, which can influence the structure and function of cellular proteins.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with specific biomolecules at the molecular level. This compound can bind to enzymes and proteins through hydrogen bonding and hydrophobic interactions. For example, the hydroxyl group at the 21st carbon position can form hydrogen bonds with amino acid residues in the active sites of enzymes, leading to enzyme inhibition or activation . Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable when stored at low temperatures, such as in a freezer . Over extended periods, this compound may undergo degradation, leading to changes in its biochemical properties and effects on cellular function. Long-term exposure to this compound in in vitro or in vivo studies has been associated with alterations in lipid metabolism and cellular signaling pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate lipid metabolism and improve cellular function. At high doses, this compound may exhibit toxic or adverse effects, such as disrupting membrane integrity and inducing oxidative stress . Threshold effects have been observed in studies, where a certain dosage level is required to elicit significant biochemical and cellular responses.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to lipid metabolism. This compound can be metabolized by enzymes such as fatty acid hydroxylases and esterases, leading to the formation of various metabolites . These metabolic pathways are essential for maintaining cellular homeostasis and regulating the levels of lipids and other biomolecules within cells. Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments . For example, this compound can bind to lipid transport proteins, which help in its distribution to various cellular membranes and organelles. This transport and distribution are crucial for the compound’s biological activity and effects on cellular function.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components. This compound can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . For instance, the hydroxyl group in this compound can serve as a recognition site for enzymes that direct its localization to the endoplasmic reticulum or mitochondria. The subcellular localization of this compound is essential for its activity and function in various biochemical processes.
Propiedades
IUPAC Name |
methyl 21-hydroxyhenicosanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H44O3/c1-25-22(24)20-18-16-14-12-10-8-6-4-2-3-5-7-9-11-13-15-17-19-21-23/h23H,2-21H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCYYZXLJQNQRSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCCCCCCCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H44O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(Trifluoromethoxy)phenyl]-4-piperidinol](/img/structure/B1502851.png)

![1-Boc-4-[3-(trifluoromethyl)phenyl]-4-piperidinecarboxylic acid methyl ester](/img/structure/B1502855.png)
![Octahydro-pyrrolo[3,2-C]pyridine-5-carboxylic acid benzyl ester](/img/structure/B1502857.png)


![tert-Butyl (3aS,8aR)-8,8a-dihydroindeno[1,2-d][1,2,3]oxathiazole-3(3aH)-carboxylate 2,2-dioxide](/img/structure/B1502907.png)




![6-Hydroxyspiro[chroman-2,4'-piperidin]-4-one hydrochloride](/img/structure/B1502924.png)

![8-Cyclopentyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B1502929.png)
